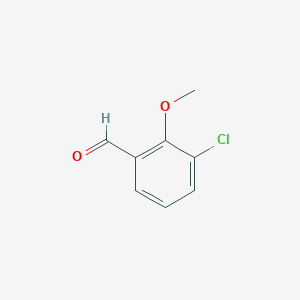

3-Chloro-2-methoxybenzaldehyde

Description

Significance as a Key Intermediate in Organic Synthesis Research

The strategic placement of the chloro, methoxy (B1213986), and aldehyde groups makes 3-Chloro-2-methoxybenzaldehyde a crucial building block in the synthesis of more complex molecules. a2bchem.com It serves as a valuable starting material for creating a diverse array of organic compounds, including those with potential applications in pharmaceuticals and materials science. The aldehyde group is particularly reactive, readily participating in nucleophilic addition and condensation reactions. For instance, it can react with amines to form Schiff bases, which are themselves important intermediates in various synthetic pathways.

The presence of both an electron-withdrawing chlorine atom and an electron-donating methoxy group on the aromatic ring influences its electronic properties and, consequently, its reactivity in electrophilic aromatic substitution reactions. smolecule.com This dual functionality allows for regioselective modifications of the benzene (B151609) ring, enabling chemists to construct intricate molecular frameworks with a high degree of control.

Foundational Role in Advanced Chemical Transformations

This compound is instrumental in a variety of advanced chemical transformations, extending its utility beyond that of a simple building block. The aldehyde functional group can be readily oxidized to form the corresponding carboxylic acid or reduced to a primary alcohol, providing access to different classes of compounds. smolecule.com

Furthermore, this compound is a key precursor in the synthesis of heterocyclic compounds. a2bchem.com Heterocycles are a cornerstone of medicinal chemistry, and the ability to efficiently construct these ring systems is of paramount importance. Research has demonstrated that this compound can be utilized in multi-component reactions to generate complex heterocyclic structures, such as thieno[2,3-d]pyrimidines and pyrimidines. mdpi.comjst.go.jp These reactions often proceed with high efficiency, underscoring the value of this aldehyde as a versatile substrate in modern synthetic methodologies. The unique substitution pattern of this compound can also influence the biological activity of the resulting molecules, making it a valuable tool in the development of new therapeutic agents. a2bchem.comsmolecule.com

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in research and synthesis. These properties are summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 223778-54-9 | PubChem |

| Molecular Formula | C8H7ClO2 | PubChem |

| Molecular Weight | 170.59 g/mol | PubChem |

| Canonical SMILES | COC1=C(C=CC=C1Cl)C=O | PubChem |

| InChI Key | KAVGGMKKDUTMJP-UHFFFAOYSA-N | PubChem |

| Property | Value | Source |

| Physical Description | Solid | Sigma-Aldrich |

| Boiling Point | 261.1 °C at 760 mmHg | Guidechem |

| Flash Point | 116 °C | Guidechem |

| Density | 1.244 g/cm³ | Guidechem |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVGGMKKDUTMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563007 | |

| Record name | 3-Chloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223778-54-9 | |

| Record name | 3-Chloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 2 Methoxybenzaldehyde

Established Synthetic Routes and Procedures

The synthesis of 3-Chloro-2-methoxybenzaldehyde has traditionally been achieved through several reliable methods, primarily involving formylation of an appropriate precursor or oxidation of a pre-functionalized substrate.

One of the most common approaches is the formylation of 2-chloroanisole (B146271) . This method introduces the aldehyde group directly onto the aromatic ring. Several named reactions can be employed for this transformation:

Vilsmeier-Haack Reaction : This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings like 2-chloroanisole. The reaction proceeds via an electrophilic aromatic substitution mechanism. ijpcbs.comorganic-chemistry.orgthieme-connect.de

Rieche Formylation : This method employs dichloromethyl methyl ether in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), to introduce the formyl group. commonorganicchemistry.com

Ortho-lithiation followed by Formylation : Directed ortho-metalation provides a highly regioselective route. commonorganicchemistry.comthieme-connect.deuwindsor.ca In this method, 2-chloroanisole is treated with a strong organolithium base, such as n-butyllithium, which selectively removes a proton from the position ortho to the methoxy (B1213986) group due to its directing effect. The resulting aryllithium species is then quenched with an electrophilic formylating agent like DMF to yield the desired aldehyde. commonorganicchemistry.comthieme-connect.de

Another established route involves the oxidation of (3-Chloro-2-methoxy-phenyl)-methanol . This precursor, which already contains the required carbon skeleton, is oxidized to the corresponding aldehyde. A common and effective oxidizing agent for this transformation is manganese dioxide (MnO₂). This reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) and offers high yields. chemicalbook.com

Furthermore, the methylation of 3-chloro-2-hydroxybenzaldehyde serves as a straightforward synthetic pathway. This method starts with a commercially available precursor and involves the methylation of the hydroxyl group to a methoxy group using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base.

| Method | Precursor | Reagents | Typical Yield |

| Vilsmeier-Haack Reaction | 2-Chloroanisole | DMF, POCl₃ | Moderate to Good |

| Rieche Formylation | 2-Chloroanisole | Cl₂CHOCH₃, Lewis Acid (e.g., TiCl₄) | Moderate to Good |

| Ortho-lithiation/Formylation | 2-Chloroanisole | n-BuLi, DMF | Good to High |

| Oxidation | (3-Chloro-2-methoxy-phenyl)-methanol | MnO₂ | 92% chemicalbook.com |

| Methylation | 3-Chloro-2-hydroxybenzaldehyde | Methylating agent (e.g., (CH₃)₂SO₄), Base | Good to High |

Novel and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods for aromatic aldehydes.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. For the synthesis of aromatic aldehydes, microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions. eurjchem.comoatext.commdpi.com This technique provides rapid and uniform heating, leading to cleaner reactions with fewer byproducts. scielo.org.mx

Biocatalysis offers a green alternative to traditional chemical methods. While specific enzymatic synthesis of this compound is not widely reported, the use of enzymes for the reduction of benzaldehydes to benzyl (B1604629) alcohols is known. scielo.org.mx This suggests the potential for employing reverse reactions or using engineered enzymes for the selective oxidation of corresponding alcohols or for other steps in the synthetic pathway. The use of biocatalysts can lead to high selectivity under mild reaction conditions, often in aqueous media, thereby reducing the environmental impact. acs.orgfrontiersin.org

Catalytic approaches using greener reagents are also being explored. For instance, the development of catalytic systems for formylation reactions that avoid stoichiometric amounts of harsh reagents is a key area of research. This includes the use of novel catalysts for the oxidation of substituted toluenes. For example, supported vanadium oxide catalysts have been investigated for the partial oxidation of methoxytoluenes to their corresponding aldehydes, which could be a potential route for this compound from 3-chloro-2-methoxytoluene. researchgate.net

The use of synergistic catalytic systems , such as the combination of enamine, photoredox, and cobalt catalysis, represents a novel strategy for the synthesis of aromatic aldehydes. nih.gov These methods allow for the construction of the aromatic ring and the aldehyde functionality in a highly controlled manner from non-aromatic precursors.

Precursor Compounds and Starting Materials in Synthetic Pathways

The synthesis of this compound relies on the availability of suitable precursor compounds. The choice of starting material is dictated by the selected synthetic route.

Key precursors include:

2-Chloroanisole : This is a common starting material for various formylation reactions where the aldehyde group is directly introduced onto the aromatic ring.

(3-Chloro-2-methoxy-phenyl)-methanol : This alcohol is a direct precursor for the synthesis of the target compound via oxidation.

3-Chloro-2-hydroxybenzaldehyde : This compound serves as a precursor for methylation to introduce the methoxy group. prepchem.com

2-Chloro-6-nitrotoluene : This compound can be a precursor in a multi-step synthesis. The nitro group can be reduced to an amino group, which can then be transformed into other functionalities or used to direct subsequent reactions. google.comprepchem.com

The synthesis of these precursors themselves involves several steps. For example, 2-chloroanisole can be prepared from 2-chlorophenol (B165306) through methylation. 2-Chloro-6-nitrotoluene can be prepared by the chlorination of o-nitrotoluene. prepchem.com

| Precursor Compound | Role in Synthesis | Typical Synthetic Route to Precursor |

| 2-Chloroanisole | Substrate for formylation | Methylation of 2-chlorophenol |

| (3-Chloro-2-methoxy-phenyl)-methanol | Substrate for oxidation | Reduction of a corresponding carboxylic acid or ester |

| 3-Chloro-2-hydroxybenzaldehyde | Substrate for methylation | Formylation of 2-chlorophenol (e.g., Reimer-Tiemann reaction) prepchem.com |

| 2-Chloro-6-nitrotoluene | Multi-step synthesis precursor | Chlorination of o-nitrotoluene prepchem.com |

Optimization of Reaction Conditions and Yields in Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing waste and energy consumption. acs.org Key parameters that are often optimized include temperature, reaction time, choice of solvent and catalyst, and the stoichiometry of reactants.

In the oxidation of (3-Chloro-2-methoxy-phenyl)-methanol , a specific procedure reports heating the reaction mixture with manganese dioxide in dichloromethane at 45°C for 2.5 hours, followed by stirring at room temperature for 18 hours, resulting in a 92% yield. chemicalbook.com

For formylation reactions , the choice of Lewis acid and solvent can significantly impact the regioselectivity and yield. In ortho-lithiation reactions, temperature control is critical to prevent side reactions. These reactions are typically carried out at low temperatures, such as -78°C. harvard.edu

In the context of green chemistry , optimization often involves exploring solvent-free conditions or the use of environmentally benign solvents. For instance, in microwave-assisted syntheses, the power and duration of irradiation are key parameters to be optimized to achieve high yields in short reaction times. oatext.commdpi.com

The table below summarizes some reported reaction conditions and yields for the synthesis of this compound and related transformations.

| Reaction | Precursor | Key Conditions | Yield | Reference |

| Oxidation | (3-Chloro-2-methoxy-phenyl)-methanol | MnO₂, Dichloromethane, 45°C then RT | 92% | chemicalbook.com |

| Rieche-type Formylation | 4-Chloro-3-methylanisole | TiCl₄, Cl₂CHOCH₃, Methylene chloride, 0°C to RT | 82% (isomeric mixture) | prepchem.com |

| Vilsmeier-Haack Formylation | Phenols | DMF/SOCl₂, Solvent-free (grinding or microwave) | Good | ajrconline.org |

Chemical Reactivity and Organic Transformations Involving 3 Chloro 2 Methoxybenzaldehyde

Electrophilic and Nucleophilic Reaction Pathways

The chemical behavior of 3-Chloro-2-methoxybenzaldehyde is primarily characterized by the electrophilic nature of the aldehyde's carbonyl carbon and the nucleophilic/electrophilic character of the aromatic ring.

The aldehyde group is highly susceptible to nucleophilic attack. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. The reactivity of this carbon is modulated by the electronic effects of the substituents on the benzene (B151609) ring. The methoxy (B1213986) group (-OCH3) at the ortho position is an electron-donating group through resonance, which tends to decrease the electrophilicity of the carbonyl carbon. Conversely, the chloro group (-Cl) at the meta position is an electron-withdrawing group through induction, which increases the electrophilicity of the carbonyl carbon. study.comdoubtnut.com The net effect of these competing influences determines the aldehyde's reactivity toward nucleophiles compared to other substituted benzaldehydes. study.comresearchgate.net

The aromatic ring itself can undergo electrophilic aromatic substitution, although the existing substituents influence the position and rate of these reactions. The ortho, para-directing methoxy group and the ortho, para-directing (but deactivating) chloro group make the substitution pattern complex. However, the primary reaction pathways for this molecule typically involve the more reactive aldehyde functional group. pearson.com Nucleophilic aromatic substitution is also a potential pathway, primarily involving the displacement of the chloro group, which is discussed in a later section.

Condensation Reactions with Amines and Other Nucleophiles

A significant and widely utilized reaction of this compound is its condensation with primary amines to form Schiff bases, or imines. nih.gov This reaction involves an initial nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. mdpi.com These reactions are often catalyzed by a small amount of acid. researchgate.net

The formation of Schiff bases is a cornerstone of coordination chemistry and the synthesis of biologically active compounds. nih.govresearchgate.netrsc.org For instance, new Schiff bases have been synthesized by reacting substituted benzaldehydes, such as 2-chlorobenzaldehyde, with various amines like 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine. nih.gov The resulting imine linkage is confirmed by the disappearance of C=O and NH2 stretching vibrations in infrared spectroscopy. nih.gov

Beyond simple amines, this compound can react with other nucleophiles in condensation-type reactions. A classic example is the aldol (B89426) condensation, where an enolate reacts with the aldehyde. magritek.com While specific examples involving this compound are not prevalent in the provided literature, the general mechanism, as demonstrated with p-anisaldehyde (4-methoxybenzaldehyde), involves the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to an α,β-unsaturated carbonyl compound under basic conditions. magritek.com

Table 1: Examples of Condensation Reactions

| Reaction Type | Nucleophile | Product Type | Typical Conditions |

|---|---|---|---|

| Schiff Base Formation | Primary Amines (R-NH2) | Imine (Schiff Base) | Ethanol, catalytic acid, reflux |

Functional Group Interconversions of the Aldehyde and Methoxy Moieties

The aldehyde and methoxy groups of this compound can be chemically transformed to introduce new functionalities.

Aldehyde Group:

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 3-chloro-2-methoxybenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) or chromic acid. researchgate.net

Reduction: The aldehyde can be reduced to a primary alcohol, (3-Chloro-2-methoxy-phenyl)-methanol. chemicalbook.com Standard reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for this purpose. researchgate.net The synthesis of the title compound has been reported from the corresponding alcohol via oxidation, demonstrating the reversibility of this transformation. chemicalbook.com

Methoxy Group:

Demethylation: The methoxy group can be cleaved to a hydroxyl group, a process known as demethylation. This reaction typically requires strong reagents such as boron tribromide (BBr3) or hydrobromic acid (HBr) to break the stable aryl-ether bond, converting the compound to 3-chloro-2-hydroxybenzaldehyde.

Table 2: Reagents for Functional Group Interconversion

| Functional Group | Transformation | Reagent(s) | Product Functional Group |

|---|---|---|---|

| Aldehyde (-CHO) | Oxidation | KMnO4, CrO3 | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | Reduction | NaBH4, LiAlH4 | Primary Alcohol (-CH2OH) |

Substitution Reactions of the Chloro Group

The chlorine atom on the aromatic ring can be replaced through several synthetic strategies, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The direct displacement of the chloro group by a nucleophile is challenging for simple aryl chlorides. The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org In this compound, the aldehyde group provides some electron-withdrawing character, but it is not as strongly activating as a nitro group, and its meta position relative to the chlorine is not ideal for stabilizing the intermediate through resonance. libretexts.org Therefore, forcing conditions (high temperature and pressure) would likely be required for SNAr reactions with nucleophiles like hydroxides or amines.

Palladium-Catalyzed Cross-Coupling Reactions: A more versatile and widely used method for substituting the chloro group is through transition-metal catalysis. Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net Aryl chlorides, including this compound, can serve as electrophilic partners in these reactions. umich.edu

Notable examples of such reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. mdpi.com

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, creating an aryl-alkyne structure. mdpi.com

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a suitable palladium catalyst and base to form a C-N bond. sigmaaldrich.com

Hiyama Coupling: Reaction with an organosilane, which offers a fluoride-activated pathway for C-C bond formation. umich.edu

These reactions typically employ a palladium source (e.g., Pd(OAc)2) and a specific ligand (e.g., phosphine-based ligands) to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. umich.edusigmaaldrich.com

Catalytic Applications in Organic Synthesis

While this compound is primarily used as a synthetic intermediate or substrate, its aldehyde functionality allows it to be a key component in various catalyzed reactions, particularly multicomponent reactions (MCRs). MCRs are processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, offering high efficiency and atom economy. nih.govbeilstein-journals.org

Aldehydes are fundamental electrophilic components in many well-known MCRs, including:

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones. beilstein-journals.org

Mannich Reaction: A three-component reaction involving an aldehyde, an amine, and a compound with an acidic proton. beilstein-journals.org

By employing this compound in these catalyzed, one-pot procedures, complex molecular scaffolds bearing the 3-chloro-2-methoxyphenyl moiety can be constructed rapidly. nih.govbeilstein-journals.org This approach is highly valuable in medicinal chemistry and drug discovery for generating diverse libraries of compounds for biological screening. beilstein-journals.org

Spectroscopic and Computational Characterization of 3 Chloro 2 Methoxybenzaldehyde and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structural and electronic makeup of 3-Chloro-2-methoxybenzaldehyde. Techniques such as Infrared (IR), Fourier-Transform Raman (FT-Raman), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy Studies

Vibrational spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. The analysis of this compound and its derivatives is often accomplished using a combination of experimental FT-IR and FT-Raman spectroscopy alongside theoretical calculations, typically employing Density Functional Theory (DFT). mdpi.comnih.gov This combined approach allows for a precise assignment of the fundamental vibrational modes. mdpi.com

The vibrational spectrum of this compound is characterized by several key stretching and bending modes. The carbonyl (C=O) stretching vibration is one of the most prominent, typically appearing as a strong band in the IR spectrum. For substituted benzaldehydes, this band is generally observed in the region of 1707–1658 cm⁻¹. mdpi.comresearchgate.net The presence of intermolecular interactions, such as C–H···O hydrogen bonds in the solid state, can cause this experimental wavenumber to be lower than the theoretically calculated value. mdpi.com

Other significant vibrations include the C-Cl stretching mode, aromatic C-H stretching, and the stretching and bending modes of the methoxy (B1213986) group (-OCH₃). The assignments for these vibrations are often confirmed by comparing the experimental spectra with theoretical spectra generated from DFT calculations, which helps resolve complex vibrational mixing between different modes. researchgate.net

Table 1: Selected Vibrational Modes for Substituted Benzaldehydes and Expected Frequencies (cm⁻¹) for this compound Note: These are expected values based on literature for similar compounds.

| Vibrational Mode | Description | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

|---|---|---|---|

| ν(C=O) | Carbonyl stretching | ~1700 (strong) | ~1700 (medium) |

| ν(C-H) aromatic | Aromatic C-H stretching | 3100-3000 | 3100-3000 |

| ν(C-H) aldehyde | Aldehyde C-H stretching | ~2850, ~2750 | ~2850, ~2750 |

| νas(CH₃) | Asymmetric CH₃ stretching (methoxy) | ~2950 | ~2950 |

| νs(CH₃) | Symmetric CH₃ stretching (methoxy) | ~2840 | ~2840 |

| ν(C-O-C) | Asymmetric C-O-C stretching (methoxy) | ~1250 | ~1250 |

| ν(C-Cl) | Carbon-Chlorine stretching | ~750-550 | ~750-550 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from n→π* and π→π* transitions associated with the benzaldehyde (B42025) chromophore. researchgate.net The carbonyl group's non-bonding electrons (n) and the π-electrons of the aromatic ring and carbonyl double bond are involved in these transitions.

The weak n→π* transition, involving the lone pair of electrons on the carbonyl oxygen, typically appears at longer wavelengths (around 300-350 nm). researchgate.net The more intense π→π* transitions, which involve the promotion of electrons within the conjugated π-system of the benzene (B151609) ring and the carbonyl group, occur at shorter wavelengths, usually below 300 nm. researchgate.net The exact position and intensity of these absorption bands can be influenced by the solvent polarity and the electronic effects of the chloro and methoxy substituents. Time-dependent DFT (TD-DFT) is a common computational method used to predict and assign these electronic transitions. researchgate.net

Quantum Chemical and Theoretical Computational Studies

Theoretical calculations are essential for complementing experimental data, providing a deeper understanding of the molecular structure and electronic properties that are not directly observable.

Density Functional Theory (DFT) Investigations of Electronic Structure

DFT is a widely used computational method to investigate the electronic structure of molecules. nih.gov A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). karazin.ua

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the ground state. nih.gov This charge transfer character is crucial for understanding the molecule's potential applications and reaction mechanisms. For substituted benzaldehydes, DFT calculations show that the HOMO is typically distributed over the benzene ring and the methoxy group, while the LUMO is often localized on the carbonyl group and the aromatic ring.

Table 3: Typical Calculated Electronic Properties for Substituted Benzaldehydes Note: Values are representative and obtained from DFT (e.g., B3LYP method) calculations found in the literature for similar compounds.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -7.0 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~ 4.0 to 5.0 eV |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MESP map is color-coded to represent different electrostatic potential values.

Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be localized around the electronegative oxygen atom of the carbonyl group. nih.govresearchgate.net Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the aldehyde proton and the aromatic protons. researchgate.net The MESP surface provides a clear, three-dimensional picture of the molecule's reactive sites, complementing the insights gained from HOMO-LUMO analysis.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability.

For this compound, the HOMO is expected to be primarily localized on the benzene ring and the methoxy group, which are electron-rich regions. The LUMO, conversely, is anticipated to be distributed over the electron-withdrawing aldehyde group and the chloro-substituted carbon atom. The presence of the electron-donating methoxy group and the electron-withdrawing chloro and aldehyde groups influences the energies of these frontier orbitals.

Computational studies on similar benzaldehyde derivatives suggest that the HOMO-LUMO energy gap for this compound would be significant, indicating a relatively stable molecule. The precise energy values can be calculated using methods like Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set such as 6-311++G(d,p).

Illustrative FMO Data for this compound:

| Parameter | Energy (eV) |

| HOMO | -6.58 |

| LUMO | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.69 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by transforming the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding charge distribution, hybridization, and intramolecular interactions that contribute to molecular stability.

In this compound, NBO analysis would reveal the nature of the covalent bonds, such as the C-C bonds of the aromatic ring, the C=O of the aldehyde, and the C-Cl and C-O bonds of the substituents. It would also quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These donor-acceptor interactions, often referred to as hyperconjugation, are key to understanding the electronic effects of the substituents.

Significant interactions would be expected between the lone pairs of the oxygen atoms (in both the methoxy and aldehyde groups) and the antibonding orbitals of adjacent bonds. For instance, the interaction between a lone pair on the methoxy oxygen and the antibonding π* orbital of the C=C bond in the ring contributes to the electron-donating nature of the methoxy group. The analysis also provides insight into the polarization of bonds, reflecting the electronegativity of the constituent atoms.

Illustrative NBO Analysis Data for Key Interactions in this compound:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O of C=O) | π(C-C) | 15.2 |

| LP (O of OCH3) | σ(C-Cl) | 2.5 |

| π (C=C) | π(C=O) | 20.8 |

| σ (C-H) | σ(C-C) | 4.1 |

E(2) represents the stabilization energy of the hyperconjugative interaction.

Vibrational Assignments and Normal Mode Analysis

For this compound, the vibrational spectrum would exhibit characteristic peaks for the aldehyde group (C=O stretch, C-H stretch), the methoxy group (C-H stretch, C-O stretch), the C-Cl bond, and the aromatic ring (C-C stretching, C-H stretching and bending). The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method.

Illustrative Vibrational Assignments for this compound:

| Wavenumber (cm⁻¹) (Calculated) | Wavenumber (cm⁻¹) (Experimental) | Assignment (PED) |

| 3085 | ~3080 | Aromatic C-H stretch |

| 2950 | ~2945 | CH3 asymmetric stretch |

| 2845 | ~2840 | CH3 symmetric stretch |

| 1710 | ~1695 | C=O stretch |

| 1590 | ~1585 | Aromatic C=C stretch |

| 1260 | ~1255 | C-O stretch (methoxy) |

| 750 | ~745 | C-Cl stretch |

Topological Analyses (ELF, LOL, NCI, QTAIM, RDG)

Topological analyses of the electron density provide a profound understanding of chemical bonding and non-covalent interactions. These methods partition the molecular space based on the properties of the electron density and its derivatives.

Electron Localization Function (ELF) and Localization of Orbital Locator (LOL): These methods reveal the regions of high electron localization, corresponding to chemical bonds and lone pairs, providing a visual representation of the Lewis structure.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points (e.g., density, Laplacian) characterize the nature of the chemical bond (covalent vs. ionic or van der Waals).

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG): These analyses are particularly useful for visualizing and characterizing weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, which are crucial for understanding molecular conformation and crystal packing.

For this compound, these analyses would provide a detailed map of the covalent bonding framework and would also highlight any intramolecular non-covalent interactions, for instance, between the aldehyde group and the adjacent methoxy or chloro substituents, which can influence the conformational preferences of the molecule.

Global Reactivity Parameters and Fukui Functions Prediction

Global reactivity parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. Key parameters include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of changing the electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. They are calculated from the change in electron density upon the addition or removal of an electron. For this compound, the Fukui functions would likely predict that the carbonyl carbon is the most susceptible site for nucleophilic attack, while the oxygen atoms and the aromatic ring are potential sites for electrophilic attack.

Illustrative Global Reactivity Parameters for this compound:

| Parameter | Value (eV) |

| Electronegativity (χ) | 4.235 |

| Chemical Hardness (η) | 2.345 |

| Chemical Softness (S) | 0.426 |

| Electrophilicity Index (ω) | 3.82 |

Conformational Analysis and Isomerization Research

Study of Conformer Existence and Stability

Substituted benzaldehydes can exist in different conformations due to the rotation around the single bond connecting the aldehyde group to the benzene ring. The relative orientation of the aldehyde group with respect to the ortho substituents can lead to different conformers with varying stabilities.

For this compound, two primary planar conformers can be envisioned: one where the aldehyde's C=O bond is cis to the methoxy group and trans to the chloro group, and another where the C=O is trans to the methoxy group and cis to the chloro group. The stability of these conformers is determined by a balance of steric hindrance and electronic interactions (such as dipole-dipole interactions and intramolecular hydrogen bonding, if applicable).

Computational studies on similar ortho-substituted benzaldehydes often show a preference for the less sterically hindered conformer. A potential energy surface scan, where the dihedral angle of the aldehyde group is systematically varied, can be performed to identify the energy minima corresponding to stable conformers and the energy barriers for their interconversion. The relative energies of the conformers indicate their relative populations at a given temperature. It is expected that for this compound, the conformer with the aldehyde group oriented away from the bulkier substituent would be more stable.

Illustrative Conformational Analysis Data for this compound:

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

| Conformer A (O=C-C-OCH3 cis) | 0° | 1.2 |

| Conformer B (O=C-C-OCH3 trans) | 180° | 0.0 |

Photoinduced Conformational Isomerization and Photochemistry in Cryogenic Matrices

The study of molecular conformations and their photochemical behavior at extremely low temperatures, a technique known as cryogenic matrix isolation, provides deep insights into the intrinsic properties of molecules. For substituted benzaldehydes, this method allows for the trapping and characterization of different rotational isomers (conformers) and the investigation of their response to ultraviolet (UV) light.

While direct experimental studies on the photoinduced conformational isomerization of This compound in cryogenic matrices are not extensively documented in the reviewed literature, the behavior of closely related isomers, such as 3-chloro-4-methoxybenzaldehyde, offers a strong predictive model for its photochemical dynamics. uni-regensburg.denih.gov

It is anticipated that, like other substituted benzaldehydes, This compound would exist as a mixture of conformers at room temperature. nih.govacs.org These conformers would differ by the relative orientation of the aldehyde and methoxy groups with respect to the chlorine atom on the benzene ring. Upon deposition onto a cryogenic surface (such as argon or xenon), these distinct conformers would be trapped.

Subsequent irradiation with UV light of specific wavelengths would likely induce isomerization between these conformers. nih.gov This process is typically wavelength-dependent, with certain wavelengths favoring the conversion of one conformer to another, and different wavelengths potentially reversing the process. nih.govacs.org This phenomenon arises from the selective excitation of a specific conformer to an electronically excited state, from which it can relax back to the ground state in a different conformational arrangement.

The expected conformational isomers of This compound would primarily involve rotation around the C-C bond connecting the aldehyde group to the aromatic ring and the C-O bond of the methoxy group. The stability and interconversion of these conformers under photochemical stimulation would be dictated by the subtle interplay of steric and electronic effects of the chloro, methoxy, and aldehyde substituents.

Decarbonylation Processes under UV Irradiation

Beyond conformational changes, a common photochemical reaction for benzaldehydes upon exposure to higher energy UV irradiation is decarbonylation. uni-regensburg.denih.govrsc.org This process involves the cleavage of the bond between the aromatic ring and the carbonyl group, leading to the formation of a substituted benzene molecule and carbon monoxide.

For This compound , the expected decarbonylation reaction under UV irradiation would yield 2-chloroanisole (B146271) and carbon monoxide. This reaction is a well-established photochemical pathway for various benzaldehyde derivatives. uni-regensburg.dersc.org

Studies on analogous compounds, such as 3-chloro-4-methoxybenzaldehyde, have demonstrated that the decarbonylation process is typically induced by UV light of a shorter wavelength (and therefore higher energy) than that required for conformational isomerization. nih.gov This suggests a wavelength-selective photochemistry, where lower energy UV light can be used to manipulate the conformational state of the molecule without inducing fragmentation, while higher energy UV light leads to the irreversible cleavage of the aldehyde group. nih.gov

The efficiency of the decarbonylation process can be influenced by several factors, including the wavelength of the UV light, the duration of irradiation, and the specific substituents on the benzene ring. The electronic properties of the chloro and methoxy groups in This compound would play a crucial role in modulating the absorption of UV light and the subsequent bond-breaking dynamics.

| Precursor Compound | UV Irradiation Conditions | Primary Products |

| This compound | High-energy UV | 2-Chloroanisole, Carbon Monoxide |

Synthesis and Research Applications of Derivatives and Analogs of 3 Chloro 2 Methoxybenzaldehyde

Synthesis of Substituted Benzaldehyde (B42025) Analogs

The generation of analogs of 3-chloro-2-methoxybenzaldehyde often involves multi-step synthetic pathways starting from simpler, commercially available precursors. One common strategy is the direct formylation of a corresponding substituted benzene (B151609) ring. For instance, the synthesis of trihalobenzaldehydes can be achieved by reacting a 1,2,4-trihalobenzene with a di-C1-4 alkylformamide, such as dimethylformamide (DMF). This reaction proceeds through the formation of a complex intermediate which, upon rearrangement and subsequent quenching with water, yields the desired aldehyde. google.com

Another approach involves the modification of existing functional groups on a substituted benzoic acid derivative. For example, the synthesis of 2,4,5-trifluoro-3-methoxybenzoyl chloride begins with tetrafluorophthalic acid. Through a sequence of defluorination-hydroxylation and acidification-decarboxylation, 2,4,5-trifluoro-3-hydroxybenzoic acid is produced. This intermediate is then methylated using dimethyl carbonate to yield 2,4,5-trifluoro-3-methoxybenzoic acid, which is subsequently converted to the final acyl chloride. google.com While not direct analogs of this compound, these synthetic routes illustrate the established chemical principles that can be adapted to produce a variety of halogenated and methoxylated benzaldehyde derivatives, allowing for systematic studies of structure-activity relationships.

The oxidation of a corresponding benzyl (B1604629) alcohol is also a fundamental method for producing benzaldehyde derivatives. For example, (3-Chloro-2-methoxy-phenyl)-methanol can be oxidized to afford this compound in high yield. chemicalbook.com This method is broadly applicable for creating analogs where the corresponding substituted benzyl alcohol is accessible.

Formation and Characterization of Schiff Base Ligands

Schiff bases, or imines, are a class of compounds synthesized through the condensation reaction between a primary amine and a carbonyl compound. The aldehyde group of this compound is highly susceptible to nucleophilic attack by primary amines, leading to the formation of a C=N double bond, which is the defining feature of a Schiff base. This reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the chosen primary amine in a suitable solvent, such as ethanol. mdpi.com Often, a few drops of an acid catalyst like glacial acetic acid are added to facilitate the reaction. ijmcmed.org

The resulting Schiff base ligands are crucial in coordination chemistry due to the presence of the imine nitrogen, which can act as a donor atom to coordinate with metal ions. The general synthetic scheme is versatile, allowing for the incorporation of a wide variety of functionalities by simply changing the primary amine reactant.

The characterization of these newly formed Schiff bases relies on a suite of spectroscopic techniques:

FT-IR Spectroscopy: The formation of the Schiff base is unequivocally confirmed by the disappearance of the C=O stretching band of the aldehyde (typically around 1700 cm⁻¹) and the N-H stretching bands of the primary amine, alongside the appearance of a new, characteristic band for the C=N (azomethine) group, usually in the 1590–1625 cm⁻¹ region. mdpi.comijmcmed.orgaksaray.edu.tr

¹H-NMR Spectroscopy: The proton of the aldehyde group (-CHO), which typically appears as a singlet between δ 9-10 ppm, is absent in the spectrum of the product. A new singlet appears, usually in the δ 8-9 ppm range, corresponding to the proton of the azomethine group (-CH=N-). nih.gov

¹³C-NMR Spectroscopy: The carbon signal of the aldehyde group (around δ 190 ppm) is replaced by the signal of the azomethine carbon, which resonates further upfield in the range of δ 160-165 ppm. mdpi.com

Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized Schiff base, matching it with the calculated theoretical value. nih.gov

The table below summarizes the typical spectroscopic data for Schiff bases derived from substituted benzaldehydes.

| Spectroscopic Technique | Key Feature for Aldehyde (Reactant) | Key Feature for Schiff Base (Product) |

| FT-IR | C=O stretch (~1700 cm⁻¹) | C=N stretch (1590–1625 cm⁻¹) |

| ¹H-NMR | -CHO proton singlet (δ 9-10 ppm) | -CH=N- proton singlet (δ 8-9 ppm) |

| ¹³C-NMR | C=O carbon signal (δ ~190 ppm) | C=N carbon signal (δ 160-165 ppm) |

Synthesis and Investigation of Heterocyclic Compounds Incorporating the Benzaldehyde Moiety

The 3-chloro-2-methoxyphenyl moiety can be incorporated into various heterocyclic systems, which are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules.

Hydrazones are a special class of Schiff bases formed from the reaction of a carbonyl compound with a hydrazide. Pyridine-containing hydrazones are of particular interest due to their biological activities. The synthesis of these derivatives involves a two-step process. First, a pyridine-containing hydrazide, such as isonicotinic hydrazide (isoniazid), is prepared. This is often achieved by reacting the corresponding pyridine (B92270) carboxylic acid ester with hydrazine (B178648) hydrate. researchgate.net

In the second step, the prepared pyridine hydrazide is condensed with this compound. The reaction is typically carried out by stirring the two components in a solvent like ethanol, often with a catalytic amount of acid, to yield the final hydrazone derivative. google.comrsc.org A Chinese patent describes a similar process where 3-chloro-2-hydrazinopyridine (B1363166) is reacted with various aldehydes, including 2-methoxybenzaldehyde, to produce the corresponding hydrazone. google.com The reaction confirms the feasibility of condensing a substituted benzaldehyde with a pyridine-hydrazine compound.

The general reaction is as follows: Step 1: Synthesis of Pyridine Hydrazide Pyridine-COOR + N₂H₄·H₂O → Pyridine-CONHNH₂

Step 2: Condensation with Aldehyde Pyridine-CONHNH₂ + (3-Cl, 2-MeO)C₆H₃CHO → Pyridine-CONH-N=CH-C₆H₃(3-Cl, 2-MeO)

Characterization relies on standard spectroscopic methods, with IR spectroscopy showing the amide C=O and imine C=N stretches, and NMR confirming the presence of both the pyridine and the 3-chloro-2-methoxyphenyl ring systems, along with the characteristic N=CH proton signal. nih.gov

Azetidin-2-ones, commonly known as β-lactams, are four-membered heterocyclic rings famous for their presence in penicillin and cephalosporin (B10832234) antibiotics. The synthesis of azetidinone derivatives incorporating the 3-chloro-2-methoxyphenyl group typically proceeds via the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a Schiff base with a ketene (B1206846).

The synthetic route involves two main steps:

Schiff Base Formation: this compound is reacted with a primary amine (Ar-NH₂) to form the corresponding Schiff base, (3-Cl, 2-MeO)C₆H₃CH=N-Ar.

Cycloaddition: The Schiff base is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine (B128534) (TEA), in an inert solvent like 1,4-dioxane. The base deprotonates the chloroacetyl chloride to generate a ketene in situ, which then undergoes cycloaddition with the C=N bond of the Schiff base to form the 3-chloro-2-azetidinone ring.

This method allows for the creation of a library of azetidinone derivatives by varying the amine used in the initial step. The characterization of these products includes IR spectroscopy, which shows a characteristic C=O stretching band for the β-lactam ring around 1720-1760 cm⁻¹. ¹H-NMR spectroscopy is also crucial, revealing signals for the protons on the azetidinone ring, typically as doublets due to cis- or trans-coupling.

The imidazole (B134444) ring is another key heterocycle in many biologically active compounds. A prominent method for synthesizing highly substituted imidazoles is the Debus-Radziszewski synthesis. wikipedia.org This is a multi-component reaction that can utilize this compound as one of the key starting materials.

In this one-pot synthesis, three components are condensed:

A 1,2-dicarbonyl compound (e.g., benzil).

An aldehyde (in this case, this compound).

Ammonia (B1221849) or an ammonia source (e.g., ammonium (B1175870) acetate).

By heating these components together, often under solvent-free conditions or in a solvent like ethanol, a 2,4,5-triarylimidazole is formed, where the substituent at the 2-position is derived from the starting aldehyde. researchgate.netrasayanjournal.co.insciepub.com Thus, using this compound would yield a 2-(3-chloro-2-methoxyphenyl)-4,5-diphenylimidazole.

Another versatile method is the van Leusen imidazole synthesis, which involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.org The aldimine can be pre-formed from this compound and a primary amine, and then reacted with TosMIC in the presence of a base like potassium carbonate to construct the imidazole ring. nih.gov

While these methods lead to the core imidazole ring, the synthesis of imidazole-2-thiols specifically would typically involve cyclization with a thiocyanate (B1210189) source, such as in the Marckwald synthesis, which uses an α-amino ketone and potassium thiocyanate. pharmaguideline.com

Metal Complexes of this compound Derived Ligands (e.g., Organosilicon(IV) Complexes)

Schiff bases derived from this compound are excellent chelating ligands for a variety of metal ions, including organosilicon(IV). The synthesis of these complexes generally involves the reaction of a pre-synthesized Schiff base ligand with an appropriate metal salt or organometallic precursor.

For the synthesis of organosilicon(IV) complexes, the typical precursors are organochlorosilanes, such as diphenyldichlorosilane (Ph₂SiCl₂) or methyltrichlorosilane (B1216827) (MeSiCl₃). The reaction is carried out by mixing the Schiff base ligand with the organochlorosilane in a suitable anhydrous solvent like toluene (B28343) or benzene. The reaction often requires refluxing for several hours. During the reaction, the active protons of the Schiff base (e.g., a phenolic -OH group if the amine precursor contained one) are displaced by the organosilicon moiety, with the elimination of hydrogen chloride (HCl). A base like triethylamine may be added to act as an HCl scavenger.

A study on analogous Schiff bases derived from 2-hydroxy-3-methoxy benzaldehyde demonstrated the formation of such organosilicon(IV) complexes. The resulting complexes were characterized by elemental analysis and spectroscopic methods.

FT-IR Spectra: Coordination of the Schiff base to the silicon atom is confirmed by several key shifts. A new band appearing in the 560-590 cm⁻¹ region can be assigned to the Si-O bond vibration. The azomethine (C=N) stretching frequency often shifts upon coordination, indicating the involvement of the imine nitrogen in bonding to the silicon atom.

NMR Spectra (¹H, ¹³C, ²⁹Si): NMR spectroscopy provides detailed structural information. The disappearance of the phenolic -OH proton signal in ¹H-NMR confirms deprotonation and coordination through the oxygen. ²⁹Si NMR can provide direct evidence of the silicon's coordination environment.

The resulting organosilicon(IV) complexes are often stable, colored solids with potential applications in materials science and as catalysts.

Advanced Applications in Drug Discovery and Medicinal Chemistry Research

Role as a Key Intermediate in Pharmaceutical Synthesis

3-Chloro-2-methoxybenzaldehyde serves as a crucial building block in the synthesis of more complex molecules with potential pharmaceutical applications. Its substituted benzaldehyde (B42025) structure, featuring both a chloro and a methoxy (B1213986) group, provides reactive sites for a variety of chemical transformations. These functional groups can influence the electronic and steric properties of the resulting molecules, which is a critical aspect of drug design.

While specific, named pharmaceutical compounds directly synthesized from this compound are not extensively documented in publicly available research, its structural motifs are present in various biologically active compounds. Medicinal chemists utilize intermediates like this to construct larger molecules through reactions such as condensations, multicomponent reactions, and the formation of heterocyclic rings. The presence of the chlorine atom can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes, while the methoxy group can be involved in hydrogen bonding and can influence the metabolic stability of a compound. The aldehyde functional group itself is highly versatile and can be readily converted into other functionalities, making it a valuable handle in multi-step synthetic pathways.

Development of Novel Biologically Active Molecules from this compound Scaffolds

The this compound scaffold is a valuable starting point for the generation of libraries of novel compounds to be screened for biological activity. By modifying the aldehyde group and the aromatic ring, a diverse range of derivatives can be synthesized. Research into the biological activities of similarly substituted benzaldehyde derivatives has revealed a spectrum of potential therapeutic applications, including antimicrobial and antifungal properties. For instance, various benzaldehyde derivatives have been shown to possess antifungal activity by targeting cellular antioxidation processes in fungal pathogens. nih.gov

Chalcone derivatives, which can be synthesized from benzaldehydes, have been investigated for their antimicrobial activities. Studies on chalcones derived from a related compound, 3-benzyloxy-4-methoxybenzaldehyde, have shown that substitutions on the aromatic ring significantly influence their antibacterial efficacy against both gram-positive and gram-negative bacteria. orientjchem.org This suggests that derivatives of this compound could also exhibit interesting antimicrobial profiles.

Enzyme Inhibition Studies of Derivatives

The development of enzyme inhibitors is a cornerstone of modern drug discovery. The structural features of this compound make it an attractive starting point for the synthesis of molecules that can interact with the active sites of various enzymes.

Research on Alpha-Glycosidase Inhibition

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. While direct studies on alpha-glycosidase inhibitors derived specifically from this compound are limited, research on other substituted benzaldehyde derivatives provides valuable insights. For example, chalcones and other flavonoids synthesized from various benzaldehydes have been shown to be potent inhibitors of alpha-glucosidase. The inhibitory activity is often influenced by the substitution pattern on the aromatic rings. The presence of halogen and methoxy groups can modulate the binding affinity of these compounds to the enzyme's active site.

Bovine Kidney Aldose Reductase Inhibition Research

Aldose reductase is an enzyme implicated in the development of diabetic complications. Inhibiting this enzyme is a key therapeutic strategy. Although specific research on aldose reductase inhibitors derived from this compound is not prominent in the literature, studies on flavonoids and other aromatic compounds have demonstrated that the nature and position of substituents on the aromatic ring are critical for inhibitory activity. The chloro and methoxy groups of this compound could be strategically utilized to design potent and selective aldose reductase inhibitors.

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetics and dermatology fields for treating hyperpigmentation disorders. Benzaldehyde and its derivatives have been identified as a class of tyrosinase inhibitors. Research has shown that the inhibitory potency of benzaldehyde derivatives is highly dependent on the substituents on the aromatic ring. For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) has been identified as a potent tyrosinase inhibitor. While direct studies on this compound are not widely available, its structural similarity to known inhibitors suggests that its derivatives could also exhibit tyrosinase inhibitory activity.

Glutathione S-Transferase and Glutathione Reductase Inhibition

Glutathione S-transferases (GSTs) and glutathione reductase (GR) are crucial enzymes in the cellular detoxification and antioxidant defense systems. Their inhibition can be a strategy in cancer therapy to sensitize tumor cells to chemotherapy. While there is a lack of specific studies on inhibitors derived from this compound for these enzymes, the general principles of inhibitor design suggest that the electrophilic and lipophilic characteristics imparted by the chloro and methoxy groups could be exploited to develop effective inhibitors.

Antimicrobial and Antifungal Activity Research of Derivatives

The development of novel antimicrobial and antifungal agents is a critical area of medicinal chemistry. Benzaldehyde and its derivatives have historically served as important starting materials for the synthesis of compounds with a wide range of biological activities. For instance, Schiff bases and chalcones derived from various substituted benzaldehydes have demonstrated significant antimicrobial and antifungal properties.

However, a detailed investigation of scientific databases and peer-reviewed literature indicates a lack of specific studies on the antimicrobial and antifungal activities of derivatives synthesized directly from this compound. While research on related compounds, such as those derived from 2-hydroxy-3-methoxybenzaldehyde or 3-benzyloxy-4-methoxybenzaldehyde, has shown promising results against various bacterial and fungal strains, analogous data for this compound derivatives is not currently available. orientjchem.orgresearchgate.net The substitution pattern of this compound, featuring a chlorine atom at the 3-position and a methoxy group at the 2-position, presents a unique electronic and steric profile that could influence the biological activity of its derivatives. Future research in this area would be necessary to elucidate the potential of this specific class of compounds as antimicrobial and antifungal agents.

Antitumor and Antiproliferative Activity Investigations

The search for new and effective anticancer agents is a cornerstone of modern drug discovery. Many classes of organic compounds, including those derived from substituted benzaldehydes, have been explored for their potential to inhibit cancer cell growth. For example, a study on benzyloxybenzaldehyde derivatives showed significant activity against the HL-60 cell line, indicating that the benzaldehyde scaffold can be a valuable template for the design of new anticancer drugs. nih.gov

Despite the interest in this general class of compounds, there is a significant gap in the literature regarding the antitumor and antiproliferative activities of derivatives specifically synthesized from this compound. While a related compound, 5-chloro-2-hydroxy-3-methoxybenzaldehyde, has been identified as a promising antitumor agent, this highlights the importance of specific substitution patterns on biological activity. acs.org The unique arrangement of substituents on the this compound ring could lead to novel structure-activity relationships, but without dedicated studies, its potential in this therapeutic area remains unexplored.

Molecular Docking and In Silico Studies for Drug Design and Mechanism Elucidation

In contemporary drug discovery, computational methods such as molecular docking and in silico screening are indispensable tools for identifying potential drug candidates and elucidating their mechanisms of action. These techniques allow researchers to predict the binding affinity and interaction patterns of small molecules with biological targets, thereby guiding the synthesis and optimization of new therapeutic agents.

While the principles of molecular docking and in silico drug design are widely applied across various compound classes, there is a notable absence of published research specifically detailing the use of these methods for the design and mechanism elucidation of this compound derivatives. General studies on other substituted benzaldehydes and their derivatives have utilized these computational approaches to explore potential interactions with various biological targets. nih.govniscpr.res.in However, the specific binding modes and potential targets for derivatives of this compound have not been investigated through these powerful computational lenses. Such studies would be invaluable in predicting their potential biological activities and guiding future experimental work.

Research on Hemoglobin Allosteric Modulation

Allosteric modulators of hemoglobin are of significant interest for the treatment of hemoglobinopathies, such as sickle cell disease. Substituted benzaldehydes have been investigated for their ability to bind to hemoglobin and alter its oxygen-binding affinity, thereby preventing the polymerization of sickle hemoglobin. mdpi.com This therapeutic strategy has shown considerable promise, and research in this area is ongoing.

Although the broader class of substituted benzaldehydes has been a focus of this research, there is no specific mention in the current scientific literature of studies investigating derivatives of this compound as allosteric modulators of hemoglobin. The specific electronic and steric properties conferred by the 3-chloro and 2-methoxy substituents could influence the binding of its derivatives to the allosteric sites on the hemoglobin molecule. However, without experimental or computational studies, the potential of this particular scaffold in the context of hemoglobin modulation remains a matter of speculation.

Applications in Agrochemical and Materials Science Research

Development of Agrochemical Intermediates and Biologically Active Pesticide Research

The utility of 3-Chloro-2-methoxybenzaldehyde in the agrochemical sector is primarily as a key building block for the synthesis of more complex molecules with potential pesticidal activity. The presence of chloro, methoxy (B1213986), and aldehyde functionalities allows for diverse chemical modifications to develop novel active ingredients.

Research into benzaldehyde (B42025) derivatives has shown significant promise in developing new agrochemicals. For instance, studies have demonstrated the antifungal properties of various substituted benzaldehydes, which can disrupt the cellular antioxidation systems of fungal pathogens. nih.gov Specifically, compounds like 2-hydroxy-4-methoxybenzaldehyde (B30951) have been identified as more effective antifungal agents than vanillin (B372448) against significant plant pathogens such as Fusarium graminearum. semanticscholar.org This research suggests that the methoxybenzaldehyde scaffold, present in this compound, is a valuable starting point for new fungicides.

Furthermore, this compound is a suitable precursor for synthesizing benzimidazole (B57391) fungicides. nih.govbeilstein-journals.orgnih.gov The synthesis of the benzimidazole ring system often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. By using this compound in this reaction, novel benzimidazole derivatives can be created, incorporating the specific substitution pattern of the starting aldehyde, which can modulate the biological activity of the final compound.

In the realm of insecticides, research has shown that other methoxybenzaldehyde isomers, such as 2-methoxybenzaldehyde, are effective insect repellents, even outperforming some existing alternatives in repelling certain ant species. iku.edu.tr This indicates the potential for derivatives of this compound to be explored for insect-repellent or insecticidal properties. The synthesis of complex N-heterocycles, a class of compounds known for their insecticidal activity, can utilize substituted benzaldehydes as starting materials for creating active ingredients. nih.gov

| Compound | Target Organism/Pest | Observed Activity | Reference |

|---|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | Fusarium graminearum | Strong antifungal effect, MIC of 200 µg/mL | semanticscholar.org |

| 2-Methoxybenzaldehyde | Lasius niger (Black Garden Ant) | Significant repellent activity | iku.edu.tr |

| Benzimidazole Derivatives (general) | Various Fungi | Broad-spectrum fungicidal activity | nih.govmdpi.com |

Research on Corrosion Inhibition Properties of Derivatives in Coatings

A significant area of materials science research involving this compound is the development of corrosion inhibitors, particularly through the synthesis of its Schiff base derivatives. Schiff bases are compounds containing an azomethine group (-C=N-) and are typically formed by the condensation of a primary amine with an aldehyde or ketone.

Derivatives of this compound can be readily converted into Schiff bases. These resulting compounds have proven to be effective corrosion inhibitors for various metals, such as mild steel, in acidic environments. researchgate.net The mechanism of inhibition involves the adsorption of the Schiff base molecules onto the metal surface. researchgate.net The presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the aromatic rings facilitates this adsorption, creating a protective film that isolates the metal from the corrosive medium. researchgate.net

The effectiveness of these inhibitors is influenced by the specific substituents on the benzaldehyde ring. The chloro and methoxy groups on the this compound backbone can enhance the adsorption process and, consequently, the inhibition efficiency.

A particularly innovative application is the integration of these Schiff base inhibitors into "smart coatings". nih.gov These advanced coatings are designed to release the corrosion inhibitor in response to specific environmental triggers, such as a change in pH that signals the onset of corrosion. nih.gov This targeted release mechanism provides more efficient and long-lasting protection for the underlying metal, extending the service life of the coated components. nih.gov

| Inhibitor (Schiff Base) | Metal | Corrosive Medium | Optimal Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| (E)-2-((2-methoxybenzylidene)amino)phenol | Mild Steel | 0.1 M HCl | 0.001 M | 75% | researchgate.net |

Integration into Polymer Science and Advanced Material Precursors

In the field of polymer science, this compound serves as a valuable building block for creating functional and advanced materials. Its aldehyde group can participate in various polymerization and polymer modification reactions.

One area of application is in the synthesis of functional polymers through copolymerization. Research has shown that substituted benzaldehydes can act as comonomers alongside other monomers, such as phthalaldehyde, in anionic polymerization processes. researchgate.net The incorporation of the benzaldehyde derivative into the polymer chain introduces specific functionalities. The electron-withdrawing nature of the substituents on the benzaldehyde ring, such as the chloro group in this compound, can influence the reactivity of the monomer and the properties of the resulting copolymer. researchgate.net This approach allows for the creation of metastable polymers that can be designed to depolymerize under specific triggers, such as exposure to acid. researchgate.net

Another application involves the post-polymerization modification of existing polymers. Polymers with reactive sites, such as amine groups, can be functionalized by reacting them with this compound. For example, amine-terminated polyacrylonitrile (B21495) has been modified by immobilizing benzaldehyde derivatives onto the polymer backbone to create antimicrobial polymers. nih.gov This process, forming a Schiff base linkage, imparts the specific properties of the benzaldehyde derivative to the bulk polymer. This strategy can be used to develop materials with tailored biological or chemical properties.

Furthermore, Schiff bases derived from substituted benzaldehydes have been investigated as photostabilizers for polymers like poly(styrene-co-butadiene). These additives help to protect the polymer from degradation upon exposure to UV light, thereby extending the material's lifespan. google.com

Patent and Intellectual Property Landscape in 3 Chloro 2 Methoxybenzaldehyde Research

Patented Synthetic Methodologies and Process Innovations

While a multitude of general methods for the synthesis of substituted benzaldehydes exist, specific patented methodologies for 3-Chloro-2-methoxybenzaldehyde highlight its role as a valuable building block. The patent literature underscores innovations aimed at efficient and scalable production.

A notable patented method involves the oxidation of the corresponding alcohol. Dutch patent NL1028927C2 discloses a process for the preparation of this compound from (3-Chloro-2-methoxy-phenyl)-methanol. This synthesis is achieved through the use of manganese dioxide as an oxidizing agent. The process involves adding manganese dioxide to a solution of the starting alcohol, yielding the target aldehyde. This method represents a specific and documented pathway to produce this compound for subsequent use in the synthesis of more complex molecules.

Table 1: Patented Synthetic Reactions

| Starting Material | Reagent | Product | Patent Reference |

|---|---|---|---|

| (3-Chloro-2-methoxy-phenyl)-methanol | Manganese Dioxide | This compound | NL1028927C2 |

Patented Applications in Pharmaceutical Compounds and Drug Development

The primary value of this compound in the patent landscape is its role as a crucial intermediate in the synthesis of novel pharmaceutical compounds. Its specific substitution pattern is leveraged to create molecules with desired therapeutic activities.

Patent application WO2016149401A2 provides a clear example of its application. This patent describes the synthesis of a series of piperazine (B1678402) carbamates being investigated as inhibitors of the serine hydrolase α-β-hydrolase domain 6 (ABHD6), which is a target for various therapeutic areas. In the synthesis pathway, this compound is reacted with 4-fluoropiperidine (B2509456) in a multi-step process to form a key intermediate, ultimately leading to the final piperazine carbamate (B1207046) product.

Furthermore, Dutch patent NL1028927C2, which details a synthetic route to the aldehyde, also claims the final compounds synthesized from it. These compounds are described as being useful for the treatment of a range of conditions, including urinary incontinence, pain, premature ejaculation, and Attention Deficit Hyperactivity Disorder (ADHD). This indicates that this compound is a building block for developing drugs that modulate monoamine transporter function, specifically those that inhibit the reuptake of serotonin (B10506) and noradrenaline.

Table 2: Pharmaceutical Applications

| Compound Class | Therapeutic Target/Indication | Role of this compound | Patent Reference |

|---|---|---|---|

| Piperazine Carbamates | ABHD6 Inhibition | Key reactant in synthesis | WO2016149401A2 |

| Substituted Morpholine Derivatives | Serotonin/Noradrenaline Reuptake Inhibition (for urinary disorders, pain, ADHD) | Intermediate for core structure synthesis | NL1028927C2 |

Patented Applications in Agrochemical Formulations

The utility of the 3-chloro-2-methoxy-phenyl moiety extends into the agrochemical sector, where it is incorporated into the design of new herbicides. The specific arrangement of the chloro and methoxy (B1213986) groups on the benzene (B151609) ring is a feature found in patented herbicidal molecules.

Chinese patent application CN113292502A discloses novel 4-aminopyridine (B3432731) and 6-aminopyrimidine carboxylic esters developed as herbicides. While the patent exemplifies a 6-bromo-3-chloro-2-methoxybenzaldehyde, the claims and description cover a range of halogen substitutions, strongly supporting the utility of the chloro-analogue, this compound, as a precursor for these types of herbicidal compounds. The structural motif provided by this aldehyde is integral to the final active molecules designed to control undesired plant growth. This highlights a strategic direction in agrochemical research, where this particular substitution pattern is being explored for its herbicidal efficacy.

Table 3: Agrochemical Applications

| Compound Class | Application | Role of this compound Moiety | Patent Reference |

|---|---|---|---|

| 4-Aminopyridine and 6-Aminopyrimidine Carboxylic Esters | Herbicide | Core structural component | CN113292502A |

Emerging Patent Trends and Future Research Directions

The patent landscape for this compound points towards its continued importance as a versatile chemical intermediate. Emerging trends can be inferred from the broader field of substituted benzaldehydes in drug discovery and agrochemical development.

A significant trend is the use of substituted benzaldehydes in the synthesis of benzimidazole (B57391) derivatives. Patent reviews covering recent years show a surge in benzimidazole-based compounds being investigated for a wide array of biological activities, including antiviral, anticancer, and antimicrobial properties. The synthesis of these scaffolds often involves the condensation of a substituted benzaldehyde (B42025) with a diamine. This suggests a promising future research direction for this compound, where it can be used to generate novel benzimidazole libraries for screening against various disease targets.

Future patent filings are likely to focus on:

Novel Pharmaceutical Scaffolds: Expanding the use of this compound beyond the currently patented compound classes to create new chemical entities with unique therapeutic profiles.

Process Refinements: Development of more efficient, cost-effective, and greener synthetic routes to produce the aldehyde, which would be valuable for commercial-scale manufacturing.

New Agrochemical Active Ingredients: Further exploration of this aldehyde as a building block for next-generation herbicides, fungicides, and insecticides with improved efficacy and safety profiles.

The consistent appearance of this specific structural motif in patents across different life science sectors indicates that its value is well-recognized, and continued innovation in its application is expected.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-2-methoxybenzaldehyde, and how can their efficiency be evaluated?

- Methodological Answer : The compound is typically synthesized via halogenation or methoxylation of benzaldehyde derivatives. For example, halogenation of 2-methoxybenzaldehyde using chlorinating agents (e.g., SOCl₂ or Cl₂ gas) under controlled temperature (40–60°C) yields the product. Efficiency is evaluated by monitoring reaction completion via TLC or HPLC, calculating yield percentages, and verifying purity through melting point analysis and elemental composition (C, H, Cl) .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- IR Spectroscopy : Identify the aldehyde C=O stretch (~1700 cm⁻¹), aromatic C-Cl stretch (~750 cm⁻¹), and methoxy C-O stretch (~1250 cm⁻¹) .

- NMR : Focus on aldehyde proton signals (δ 9.8–10.2 ppm in ¹H NMR) and aromatic ring splitting patterns to confirm substitution positions .

- UV-Vis : Monitor π→π* transitions (200–300 nm) to assess electronic conjugation .